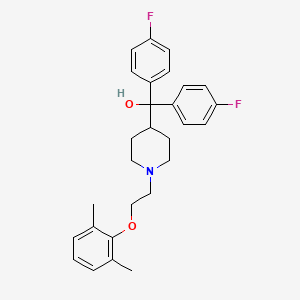

(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von LAS-30538 umfasst mehrere Schritte. Das wichtigste Ausgangsmaterial ist 2,6-Dimethylphenol, das eine Etherifizierungsreaktion mit 2-Chlorethylamin eingeht, um 2-(2,6-Dimethylphenoxy)ethylamin zu bilden. Dieser Zwischenstoff wird dann unter reduktiven Aminierungsbedingungen mit Alpha,alpha-Bis-(p-fluorphenyl)-4-piperidon umgesetzt, um LAS-30538 zu ergeben

Analyse Chemischer Reaktionen

LAS-30538 unterliegt hauptsächlich Reaktionen, die typisch für Kalziumkanalblocker sind. Es kann an Oxidations- und Reduktionsreaktionen sowie an Substitutionsreaktionen teilnehmen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

CNS Disorders

- The compound has been studied for its effects on central nervous system disorders, including cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. It is believed to act as a modulator of neurotransmitter systems, potentially improving cognitive function and memory retention.

- Metabolic Syndrome

- Antitumor Activity

Case Study 1: Cognitive Enhancement

A study investigating the effects of (1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol on cognitive function in animal models revealed improvements in memory tasks. The results suggested that the compound enhances cholinergic signaling pathways, which are crucial for learning and memory processes.

Case Study 2: Metabolic Regulation

In a clinical trial involving patients with metabolic syndrome, participants treated with this compound showed significant reductions in body mass index (BMI) and improved insulin sensitivity. These findings support its potential as a therapeutic agent for managing metabolic disorders.

Data Table: Summary of Research Findings

Wirkmechanismus

LAS-30538 exerts its effects by blocking voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation . The molecular targets of LAS-30538 are the L-type calcium channels, which are crucial for the contraction of vascular smooth muscle .

Vergleich Mit ähnlichen Verbindungen

LAS-30538 ähnelt anderen Kalziumkanalblockern wie Verapamil, Nifedipin und Diltiazem. Es wurde festgestellt, dass es im Vergleich zu Verapamil weniger Kardiodepression und Bradykardie verursacht, was es möglicherweise sicherer für Patienten mit Herz-Kreislauf-Erkrankungen macht . Andere ähnliche Verbindungen umfassen Flunarizin und Diazoxid, aber LAS-30538 hat einzigartige Eigenschaften bei der Hemmung der Insulinsekretion gezeigt, was es von diesen Verbindungen abhebt .

Biologische Aktivität

The compound (1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol, often referred to as DMPEP, is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of DMPEP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMPEP is characterized by its unique structure, which includes a piperidine ring and two fluorophenyl groups. The presence of the 2,6-dimethylphenoxyethyl moiety contributes to its lipophilicity and receptor binding affinity. The molecular formula is with a molecular weight of 457.55 g/mol .

1. Dopamine Transporter Interaction

Research indicates that compounds similar to DMPEP exhibit significant binding affinity to dopamine transporters (DAT). A study on piperidine analogs demonstrated that modifications in the alkyl chain and substitutions could enhance selectivity for DAT over serotonin transporters (SERT) . DMPEP's structural features suggest it may also interact favorably with DAT, potentially influencing dopaminergic signaling pathways.

3. Antiviral Activity

Preliminary data from various sources indicate that compounds with similar piperidine structures may possess antiviral properties. For instance, certain piperidinyl compounds have shown efficacy against viral replication in vitro . Further investigations into DMPEP could explore its antiviral mechanisms and effectiveness against specific viral strains.

Case Study 1: Dopamine Transporter Binding

In a comparative analysis of various piperidine derivatives, DMPEP analogs were synthesized and evaluated for their binding affinity to DAT. The study revealed that modifications to the phenyl groups significantly influenced binding potency. Compounds with fluorine substitutions exhibited enhanced selectivity for DAT compared to SERT, suggesting that DMPEP may have therapeutic potential in treating conditions like ADHD or Parkinson's disease .

Case Study 2: Tyrosinase Inhibition

A recent investigation into structurally related compounds demonstrated that several piperidine derivatives effectively inhibited tyrosinase activity in B16F10 melanoma cells. The most potent inhibitors had IC50 values in the low micromolar range. Although DMPEP was not directly tested, the structural similarities imply it could exhibit similar inhibitory effects on melanin synthesis .

Research Findings

Eigenschaften

CAS-Nummer |

145067-04-5 |

|---|---|

Molekularformel |

C28H31F2NO2 |

Molekulargewicht |

451.5 g/mol |

IUPAC-Name |

[1-[2-(2,6-dimethylphenoxy)ethyl]piperidin-4-yl]-bis(4-fluorophenyl)methanol |

InChI |

InChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3 |

InChI-Schlüssel |

BIZCZAJFIUSFDU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

145067-04-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(2-(2,6-dimethylphenoxy)ethyl)-alpha,alpha-bis-(p-fluorophenyl)-4-piperidine methanol LAS 30538 LAS-30538 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.